3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid
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Overview
Description
3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is a thiophene derivative with a molecular formula of C8H11NO4S2 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of an amino group, an isopropylsulfonyl group, and a carboxylic acid group attached to a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of functional groups: The amino group, isopropylsulfonyl group, and carboxylic acid group are introduced through specific reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The pathways involved can vary based on the target and the specific compound synthesized from this thiophene derivative.
Comparison with Similar Compounds
Similar compounds to 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid include other thiophene derivatives with different substituents. For example:
3-Amino-4-(methylsulfonyl)thiophene-2-carboxylic acid: This compound has a methylsulfonyl group instead of an isopropylsulfonyl group, which may affect its reactivity and applications.
3-Amino-4-(ethylsulfonyl)thiophene-2-carboxylic acid: The presence of an ethylsulfonyl group can lead to differences in solubility and chemical behavior compared to the isopropylsulfonyl derivative.
Properties
IUPAC Name |
3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,9H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJXLQQZOLCMMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381029 |
Source
|
Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-89-5 |
Source
|
Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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